N-benzylidene-4-phenyl-1-piperazinamine
Description
Properties
IUPAC Name |
(Z)-1-phenyl-N-(4-phenylpiperazin-1-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-3-7-16(8-4-1)15-18-20-13-11-19(12-14-20)17-9-5-2-6-10-17/h1-10,15H,11-14H2/b18-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYJPHYLXJIQNL-SDXDJHTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C\C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic: What synthetic methodologies are most effective for preparing N-benzylidene-4-phenyl-1-piperazinamine?
Answer:
The compound is synthesized via a Schiff base condensation reaction between 4-phenylpiperazine and a substituted benzaldehyde under mild acidic conditions (e.g., acetic acid in ethanol/methanol). Key steps include:
- Reagent ratio optimization : A 1:1 molar ratio of aldehyde to amine ensures minimal side products.
- Reaction monitoring : Thin-layer chromatography (TLC) or NMR spectroscopy is used to track imine formation.
- Purification : Column chromatography (silica gel, chloroform:methanol gradient) isolates the product .
Critical Note : Excess aldehyde may lead to byproducts; recrystallization from ethanol improves purity .
Basic: How can spectroscopic techniques confirm the structure of this compound?
Answer:
- NMR :
- IR : A strong C=N stretch at ~1640 cm⁻¹ validates the Schiff base .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the theoretical molecular weight .
Advanced: How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides unambiguous stereochemical
- Data collection : High-resolution (≤ 0.8 Å) data minimizes errors in hydrogen atom positioning.
- Twinning analysis : For crystals with disorder, SHELXD/SHELXE can deconvolute overlapping reflections .
- Validation : PLATON checks for missed symmetry or twinning. Example: A recent study resolved E/Z isomerism in analogous benzylidene-piperazines using SCXRD .
Advanced: What computational methods predict the biological activity of this compound?
Answer:
- Molecular docking (AutoDock Vina) : Screens against targets like serotonin receptors (5-HT₃/5-HT₄) using the imine nitrogen and aromatic rings as pharmacophores.
- DFT calculations (Gaussian 16) : Optimizes geometry and calculates electrostatic potential maps to identify nucleophilic/electrophilic sites .
- MD simulations (GROMACS) : Assesses ligand-receptor stability over 100 ns trajectories. Recent studies highlight piperazine flexibility as critical for binding .
Advanced: How do researchers address conflicting reports on the compound’s metal-chelating behavior?
Answer:
Contradictions arise from solvent polarity and counterion effects. Methodological solutions:
- UV-Vis titration : Quantifies binding constants (logK) with Cu²⁺/Zn²⁺ in varying solvents (e.g., DMSO vs. methanol).
- ESI-MS : Identifies [M+Metal]⁺ adducts to confirm stoichiometry .
- EPR spectroscopy : Resolves geometry (e.g., square planar vs. octahedral) for paramagnetic complexes .
Basic: What are standard protocols for evaluating the compound’s stability under physiological conditions?
Answer:
- pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC at 24/48/72 hours .
- Light sensitivity : Expose to UV-Vis light (254 nm) and track photodegradation using UV spectroscopy .
- Thermal stability : TGA/DSC analysis determines decomposition temperatures (typically >200°C for Schiff bases) .
Advanced: How can researchers reconcile discrepancies in reported IC₅₀ values across cytotoxicity assays?
Answer:
Variability stems from assay conditions (cell lines, incubation time). Standardization strategies:
- Dose-response normalization : Use internal controls (e.g., doxorubicin) and calculate IC₅₀ via nonlinear regression (GraphPad Prism).
- Membrane permeability correction : Include P-glycoprotein inhibitors (e.g., verapamil) to account for efflux effects .
- Apoptosis markers : Validate with flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .
Basic: What chromatographic methods are optimal for purity assessment?
Answer:
- HPLC : C18 column, acetonitrile:water (70:30), 1 mL/min flow rate. Retention time ~8.2 min .
- GC-MS : For volatile derivatives (e.g., silylated samples), use He carrier gas and EI ionization .
- TLC : Rf ~0.5 in ethyl acetate:hexane (1:1); visualize with ninhydrin for amine traces .
Advanced: What strategies mitigate challenges in synthesizing enantiopure derivatives?
Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during imine formation .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .
- Chiral HPLC : Pirkle-type columns separate enantiomers; validate with circular dichroism (CD) .
Advanced: How can researchers leverage structure-activity relationship (SAR) studies to optimize bioactivity?
Answer:
- Substituent screening : Replace benzylidene groups with electron-withdrawing (NO₂) or donating (OCH₃) moieties and compare IC₅₀ values .
- Scaffold hopping : Synthesize pyrimidine- or triazine-based analogs to enhance π-π stacking .
- 3D-QSAR (CoMFA/CoMSIA) : Maps steric/electrostatic fields to predict activity cliffs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
